Compound 101, also known as Cmpd101, is a small molecule inhibitor that selectively targets G protein-coupled receptor kinases 2 and 3 (GRK2/3). [, , , , , , , , , , , , , , , , , , , ] This compound has emerged as a valuable tool in scientific research, specifically in the study of G protein-coupled receptor (GPCR) signaling pathways and their downstream effects. [, , , , , , , , , , , , , , , , , , , ] Its ability to selectively inhibit GRK2/3 allows researchers to dissect the complex interplay between GRKs, β-arrestins, and GPCRs in various physiological and pathological contexts. [, , , , , , , , , , , , , , , , , , , ]
CMPD101 was synthesized at the University of Bath in the United Kingdom. The synthesis process involves a nine-step reaction sequence starting from isonicotinic acid hydrazide, resulting in a compound characterized by high purity (greater than 99%) and specific structural features that enable its biological activity .
CMPD101 falls under the category of pharmacological agents, specifically as an inhibitor of G Protein-Coupled Receptor Kinases. It is utilized in biochemical research to investigate receptor desensitization mechanisms and the modulation of signaling pathways in neurons.
The synthesis of CMPD101 involves multiple steps, beginning with isonicotinic acid hydrazide. The detailed synthetic route includes:
The synthesis has been documented to yield CMPD101 with high efficiency and reproducibility, making it suitable for extensive biological studies .
The synthesis was optimized to ensure that each intermediate was characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
CMPD101 has a complex molecular structure characterized by:
This structure contributes to its ability to interact with specific protein targets involved in receptor signaling pathways.
The molecular formula for CMPD101 is CHFNO, with a molecular weight of approximately 371.33 g/mol. The compound's structural features facilitate its function as a selective inhibitor of G Protein-Coupled Receptor Kinases .
CMPD101 primarily functions through competitive inhibition of G Protein-Coupled Receptor Kinases. The compound has been shown to inhibit the phosphorylation processes that lead to receptor desensitization, particularly in opioid receptors.
In vitro studies reveal that CMPD101 effectively prevents agonist-induced desensitization of mu-opioid receptors by blocking GRK2/3 activity. This inhibition results in sustained receptor signaling, which is crucial for understanding pain modulation mechanisms .
The mechanism by which CMPD101 exerts its effects involves:
Experimental data indicate that at concentrations around 30 µM, CMPD101 significantly alters receptor activity and signaling outcomes in neuronal models .
Relevant analyses show that CMPD101 maintains its integrity during typical experimental procedures used in pharmacological studies .
CMPD101 is primarily used in scientific research focused on:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2